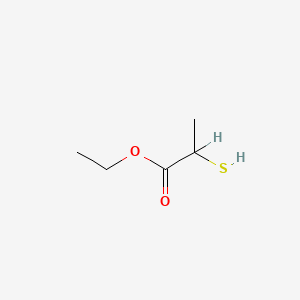

Ethyl 2-mercaptopropionate

Description

Properties

IUPAC Name |

ethyl 2-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-3-7-5(6)4(2)8/h4,8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXNWCFBZHKFPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864904 | |

| Record name | Ethyl 2-sulfanylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Density |

1.027-1.050 | |

| Record name | Ethyl 2-mercaptopropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/140/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

19788-49-9, 103616-07-5 | |

| Record name | Ethyl 2-mercaptopropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19788-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-mercaptopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019788499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-mercapto-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2-sulfanylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-mercaptopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-MERCAPTOPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I8OLS586D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 2-mercaptopropionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-mercaptopropionate: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of ethyl 2-mercaptopropionate. The information is intended to support researchers, scientists, and professionals in drug development and other relevant fields in understanding and utilizing this compound.

Chemical and Physical Properties

This compound is a chiral ester of 2-mercaptopropionic acid. It is a colorless to pale yellow liquid with a characteristic sulfurous and fruity odor.[1][2] It is used as a flavoring and fragrance agent.[1][3][4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C5H10O2S | [5] |

| Molecular Weight | 134.2 g/mol | [4][5] |

| CAS Number | 19788-49-9 | [4] |

| Appearance | Colorless to pale yellow liquid | [2][6] |

| Odor | Sulfurous, fruity, meaty, onion-like | [1][4][7] |

| Density | 1.031 - 1.043 g/mL at 20-25 °C | [1][2] |

| Boiling Point | 40-41 °C at 1 mmHg | [2] |

| Flash Point | 58.33 °C (137.00 °F) | [1] |

| Refractive Index (n20/D) | 1.444 - 1.454 | [1] |

| Solubility | Soluble in alcohol; limited solubility in water. | [1][4][6] |

| pKa | ~10 | General thiol pKa |

Reactivity

The reactivity of this compound is primarily dictated by its two functional groups: the thiol (-SH) group and the ethyl ester (-COOEt) group.

The thiol group is the most reactive site in the molecule and undergoes several characteristic reactions.

-

Oxidation (Disulfide Formation): Thiols are readily oxidized to disulfides. This is a common reaction for mercaptans and can be achieved with mild oxidizing agents such as air (oxygen), hydrogen peroxide, or iodine. The oxidation of this compound yields diethyl 2,2'-disulfanediyldipropanoate. This reaction is reversible, with the disulfide being reducible back to the thiol.

-

Thiol-Ene Reaction: The thiol group can participate in radical-mediated or base-catalyzed addition reactions to alkenes, known as the thiol-ene reaction, to form thioethers.

-

Nucleophilic Substitution: As a nucleophile, the thiolate anion (formed by deprotonation of the thiol) can participate in SN2 reactions with alkyl halides to yield thioethers.

-

Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield 2-mercaptopropionic acid and ethanol (B145695). Basic hydrolysis (saponification) is typically irreversible as it forms the carboxylate salt.[8]

Experimental Protocols

The following are representative experimental protocols based on general procedures for reactions of similar compounds.

A common method for the synthesis of thiols is the reaction of an alkyl halide with a sulfur nucleophile. For this compound, this can be achieved by reacting ethyl 2-bromopropionate with sodium hydrosulfide (B80085).

Materials:

-

Ethyl 2-bromopropionate

-

Sodium hydrosulfide (NaSH)

-

Ethanol (solvent)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve sodium hydrosulfide in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add ethyl 2-bromopropionate to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Materials:

-

This compound

-

30% Hydrogen peroxide (H2O2)

-

Dichloromethane (B109758) (solvent)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask with a magnetic stirrer.

-

Slowly add an equimolar amount of 30% hydrogen peroxide to the solution at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Once the starting material is consumed, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the disulfide product.

-

The product can be further purified by column chromatography if necessary.

Materials:

-

This compound

-

1 M Sodium hydroxide (B78521) (NaOH) solution

-

1 M Hydrochloric acid (HCl) solution

-

Diethyl ether

Procedure:

-

In a round-bottom flask, mix this compound with an excess of 1 M sodium hydroxide solution.

-

Heat the mixture to reflux with stirring for 2-4 hours.

-

Cool the reaction mixture to room temperature and wash with diethyl ether to remove any unreacted starting material.

-

Carefully acidify the aqueous layer to a pH of ~2 with 1 M hydrochloric acid at 0 °C.

-

Extract the product, 2-mercaptopropionic acid, with diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the carboxylic acid.

Analytical Workflow

A general workflow for the quality control and characterization of this compound is outlined below.

Applications and Biological Relevance

-

Flavor and Fragrance Industry: this compound is primarily used as a flavoring agent in various food products and as a fragrance component in perfumes and other consumer goods.[1][3][4][9] It imparts sulfurous, fruity, and meaty notes.[1][4][7]

-

Chemical Synthesis: It serves as a versatile building block in organic synthesis for the introduction of the mercaptopropionate moiety.[6]

While there is limited information on the direct involvement of this compound in specific cellular signaling pathways, the broader class of mercaptopropionates and the thiol-disulfide exchange mechanism are of significant biological importance.

-

Redox Signaling: Thiol-containing molecules, such as glutathione (B108866) and cysteine residues in proteins, are central to cellular redox homeostasis and signaling. The reversible oxidation of thiols to disulfides acts as a molecular switch in many cellular processes.

-

Enzyme Activity: The active sites of many enzymes contain cysteine residues, where the thiol group plays a crucial role in catalysis.

-

Drug Development: Thiol-containing compounds are investigated in drug development for their antioxidant properties and their ability to interact with biological thiols.

Further research is needed to elucidate any specific roles of this compound in biological systems.

References

- 1. This compound, 19788-49-9 [thegoodscentscompany.com]

- 2. This compound | 19788-49-9 [chemicalbook.com]

- 3. This compound | C5H10O2S | CID 519709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scent.vn [scent.vn]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. CAS 19788-49-9: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound CAS#: 19788-49-9 [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to Ethyl 2-mercaptopropionate (CAS: 19788-49-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-mercaptopropionate, a versatile organosulfur compound, holds significant potential in various scientific and industrial sectors. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and explores its applications, particularly within the realm of drug discovery and development. The document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, flavor and fragrance chemistry, and pharmaceutical sciences.

Chemical and Physical Properties

This compound is a colorless liquid distinguished by its sulfurous and, upon dilution, fruity odor.[1][2][3] It is classified as a carboxylic ester.[1][2][3] The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 19788-49-9 | [1][2][4] |

| Molecular Formula | C5H10O2S | [1][4] |

| Molecular Weight | 134.20 g/mol | [1][4] |

| Density | 1.031 g/mL at 25 °C | [2][3] |

| Boiling Point | 40-41 °C at 1 mmHg | [2][3] |

| Flash Point | 58.33 °C (137.00 °F) | [5] |

| Refractive Index (n20/D) | 1.449 | [2][3] |

| Solubility | Soluble in alcohol; limited solubility in water. | [5] |

| Odor Profile | Sulfurous, meaty, onion-like, with fruity undertones upon dilution. | [3][5] |

| Aroma Threshold | Detection at 1 ppb. | [2][3] |

Synthesis and Purification

Synthesis via Fischer Esterification

A common and effective method for the synthesis of this compound is the Fischer esterification of 2-mercaptopropionic acid with ethanol (B145695), using an acid catalyst.[6][7]

Reaction:

CH₃CH(SH)COOH + CH₃CH₂OH ⇌ CH₃CH(SH)COOCH₂CH₃ + H₂O

Experimental Protocol (Adapted from general Fischer Esterification procedures):

-

Materials:

-

2-mercaptopropionic acid

-

Anhydrous ethanol (large excess)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (for neutralization)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus.

-

-

Procedure:

-

In a round-bottom flask, combine 2-mercaptopropionic acid and a 5 to 10-fold molar excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the carboxylic acid weight) to the mixture while stirring.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Wash the mixture sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess ethanol by rotary evaporation.

-

Purification by Vacuum Fractional Distillation

Due to its relatively high boiling point at atmospheric pressure and potential for decomposition, this compound is best purified by vacuum fractional distillation.[8]

Experimental Protocol:

-

Apparatus: A fractional distillation setup equipped with a vacuum pump, manometer, and a fractionating column (e.g., Vigreux or packed column).

-

Procedure:

-

Transfer the crude this compound to the distillation flask.

-

Gradually reduce the pressure to the desired level (e.g., 1 mmHg).

-

Heat the flask gently to initiate distillation.

-

Collect the fraction that distills at the expected boiling point (40-41 °C at 1 mmHg).[2][3] Discard any initial lower-boiling fractions and monitor the temperature closely to ensure the collection of a pure product.

-

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for assessing the purity and confirming the identity of this compound.[9]

Experimental Parameters (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

-

Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-400.

-

Identification: The retention time and the fragmentation pattern in the mass spectrum are compared with those of a known standard or reference library data.

Applications in Drug Development and Research

Organosulfur compounds, including thioesters like this compound, are of significant interest in drug discovery due to their diverse biological activities.[10]

Potential as an Antioxidant and Cytoprotective Agent

The thiol group in this compound suggests its potential as an antioxidant. Thiols can act as radical scavengers and may modulate cellular redox signaling pathways.[11] A key pathway in the cellular antioxidant response is the Keap1-Nrf2 signaling pathway.[10][12][13][14][15][16][17][18][19][20]

Keap1-Nrf2 Signaling Pathway:

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation.[12][14][16][18] Upon exposure to oxidative stress, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, initiating their transcription.[12][14][16][18] Organosulfur compounds are known to be potent activators of this pathway.[10][13][15][19]

Caption: Keap1-Nrf2 signaling pathway activation by oxidative stress or organosulfur compounds.

Building Block for Pharmaceutical Synthesis

This compound can serve as a valuable building block in the synthesis of more complex pharmaceutical agents. For instance, its structural motif is similar to that found in angiotensin-converting enzyme (ACE) inhibitors like captopril.[21][22][23] The thiol group is crucial for the activity of captopril, and derivatives of mercaptopropionic acid are explored for the synthesis of novel ACE inhibitors.[21][22][23]

Furthermore, sulfur-containing compounds have been investigated for their radioprotective properties, and this compound could be a precursor for the synthesis of novel radioprotective agents.[24][25][26]

Experimental Workflows

Workflow for Synthesis and Purity Assessment

The following diagram illustrates a typical workflow for the synthesis and purity verification of this compound.

Caption: Workflow for the synthesis and analysis of this compound.

Workflow for In Vitro Antioxidant Activity Screening

This diagram outlines a general workflow for assessing the antioxidant potential of a compound like this compound.[27][28][29][30]

Caption: General workflow for screening the antioxidant activity of a test compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[5] It is irritating to the eyes, respiratory system, and skin.[5]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[5]

-

Handling: Use in a well-ventilated area. Keep away from sources of ignition.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a valuable chemical with established applications in the flavor and fragrance industry and significant potential in pharmaceutical research and development. Its synthesis via Fischer esterification is a robust method, and its purification can be achieved through vacuum distillation. As an organosulfur compound, it warrants further investigation for its potential antioxidant and cytoprotective properties, possibly through the modulation of the Keap1-Nrf2 pathway. This guide provides foundational knowledge and experimental frameworks to facilitate further research and application of this versatile molecule.

References

- 1. This compound | C5H10O2S | CID 519709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 19788-49-9 [chemicalbook.com]

- 3. This compound CAS#: 19788-49-9 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound, 19788-49-9 [thegoodscentscompany.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. athabascau.ca [athabascau.ca]

- 8. jackwestin.com [jackwestin.com]

- 9. gcms.cz [gcms.cz]

- 10. researchgate.net [researchgate.net]

- 11. Cytoprotective Effects of Natural Compounds against Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. Captopril analogues as metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. brieflands.com [brieflands.com]

- 24. Exploring Natural Products as Radioprotective Agents for Cancer Therapy: Mechanisms, Challenges, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The importance of nanoparticles for development of radioprotective agents - MedCrave online [medcraveonline.com]

- 26. Development of Antioxidant COX-2 Inhibitors as Radioprotective Agents for Radiation Therapy—A Hypothesis-Driven Review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-mercaptopropionate

This technical guide provides a comprehensive overview of Ethyl 2-mercaptopropionate, a key compound utilized by researchers, scientists, and professionals in drug development and flavor and fragrance industries. This document outlines its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis and quantitative analysis.

IUPAC Name and Synonyms

The nomenclature of a chemical compound is critical for its unambiguous identification in research and commerce.

IUPAC Name: ethyl 2-sulfanylpropanoate[1]

Synonyms:

-

This compound[1]

-

Ethyl 2-mercaptopropanoate[1]

-

Propanoic acid, 2-mercapto-, ethyl ester[1]

-

2-Mercaptopropionic Acid Ethyl Ester[1]

-

Ethyl thiolactate

-

Ethyl α-mercaptopropionate

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C5H10O2S | [1] |

| Molecular Weight | 134.20 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Sulfurous, fruity | |

| Density | 1.031 g/mL at 25 °C | |

| Boiling Point | 90 °C at 60 mmHg | |

| Flash Point | 58 °C | |

| Refractive Index | 1.447-1.452 at 20°C | [1] |

| Water Solubility | 7947 mg/L at 25 °C (estimated) | [2] |

| CAS Number | 19788-49-9 |

Experimental Protocols

Detailed methodologies for the synthesis and quantitative analysis of this compound are provided below. These protocols are designed to be reproducible in a standard laboratory setting.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 2-mercaptopropionic acid and ethanol (B145695) using an acid catalyst, a classic example of a Fischer esterification.[3][4][5]

Materials:

-

2-mercaptopropionic acid

-

Absolute ethanol (200 proof)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-mercaptopropionic acid (0.1 mol). To this, add absolute ethanol (0.3 mol, 3 equivalents) and toluene (50 mL).

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.5 mL) to the mixture.

-

Reflux and Water Removal: Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will distill, and the water will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester. Continue the reflux until no more water is collected in the trap (typically 3-4 hours).

-

Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel.

-

Workup:

-

Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst and any unreacted carboxylic acid. Be cautious of CO₂ evolution.

-

Wash the organic layer with water (50 mL).

-

Finally, wash the organic layer with brine (50 mL) to remove any remaining water.

-

-

Drying and Solvent Removal: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the toluene and excess ethanol using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound. Collect the fraction boiling at approximately 90 °C at 60 mmHg.

Quantitative Analysis of this compound by GC-MS

This protocol outlines a method for the quantitative analysis of this compound in a liquid matrix (e.g., a beverage or flavor formulation) using Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation.[6]

Materials and Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

HS-SPME autosampler

-

SPME fiber (e.g., 65 µm PDMS/DVB)

-

Headspace vials (20 mL) with magnetic crimp caps

-

This compound standard

-

Internal standard (e.g., ethyl heptanoate)

-

Methanol (B129727) or ethanol (GC grade)

-

Sodium chloride

Procedure:

-

Standard and Sample Preparation:

-

Stock Standard Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) in methanol or ethanol.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution in the matrix of interest (or a surrogate matrix) to cover the expected concentration range of the samples.

-

Internal Standard: Add a fixed concentration of the internal standard to all calibration standards and samples.

-

Sample Preparation: Place a known volume of the liquid sample (e.g., 5 mL) into a 20 mL headspace vial. Add sodium chloride (e.g., 1 g) to increase the volatility of the analyte. Seal the vial with a magnetic crimp cap.

-

-

HS-SPME Conditions:

-

Incubation: Incubate the sample vial at a constant temperature (e.g., 60 °C) with agitation for a set time (e.g., 15 minutes) to allow for equilibration of the analyte between the liquid and headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to extract the volatile compounds.

-

-

GC-MS Conditions:

-

Injection: Desorb the extracted analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250 °C) in splitless mode for a short duration (e.g., 2 minutes).

-

GC Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp to 150 °C at 5 °C/min.

-

Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

-

SIM Ions: Monitor characteristic ions for this compound (e.g., m/z 134, 106, 88, 61) and the internal standard.

-

-

-

Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

-

Determine the concentration of this compound in the samples by using the regression equation from the calibration curve.

-

Mandatory Visualization

The following diagram illustrates the Fischer esterification reaction for the synthesis of this compound.

References

- 1. This compound | C5H10O2S | CID 519709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 19788-49-9 [thegoodscentscompany.com]

- 3. athabascau.ca [athabascau.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Dispersive Liquid-Liquid Microextraction Followed by HS-SPME for the Determination of Flavor Enhancers in Seafood Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Ethyl 2-Mercaptopropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for Ethyl 2-mercaptopropionate. The information presented herein is intended to support research, development, and quality control activities where the characterization of this compound is essential.

Introduction

This compound (CAS No: 19788-49-9) is a sulfur-containing organic compound with applications in various fields, including flavor and fragrance industries. Accurate spectroscopic analysis is critical for its identification, purity assessment, and structural elucidation. This guide presents detailed ¹H NMR, ¹³C NMR, and IR spectroscopy data, along with standardized experimental protocols.

Spectroscopic Data

The following sections provide a detailed analysis of the NMR and IR spectra of this compound. The quantitative data is summarized in structured tables for ease of reference and comparison.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard.

Table 1: ¹H NMR Spectral Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ (ester) | ~1.25 | Triplet | ~7.1 | 3H |

| -CH-SH | ~3.40 | Quartet | ~7.0 | 1H |

| -O-CH₂- | ~4.15 | Quartet | ~7.1 | 2H |

| -SH | ~1.95 | Doublet | ~8.5 | 1H |

| -CH(SH)-CH₃ | ~1.50 | Doublet | ~7.0 | 3H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts (δ) are reported in ppm relative to a TMS standard.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C =O (ester carbonyl) | ~172 |

| -O-C H₂- | ~61 |

| -C H(SH)- | ~37 |

| -CH(SH)-C H₃ | ~22 |

| -O-CH₂-C H₃ | ~14 |

IR Spectroscopy

The IR spectrum reveals the functional groups present in this compound through characteristic absorption bands. The peak positions are reported in reciprocal centimeters (cm⁻¹).

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2980-2900 | C-H stretch | Alkanes |

| ~2570 | S-H stretch | Thiol |

| ~1735 | C=O stretch | Ester |

| ~1450, ~1375 | C-H bend | Alkanes |

| ~1250-1000 | C-O stretch | Ester |

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

A sample of approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

The NMR spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.

-

A standard one-pulse ¹H NMR experiment is performed.

-

Key acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR experiment is performed to simplify the spectrum to single peaks for each unique carbon.

-

A spectral width of approximately 200-220 ppm is used.

-

A longer relaxation delay (e.g., 2-10 seconds) and a larger number of scans (e.g., 128 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

The resulting spectrum is phase-corrected and baseline-corrected.

-

The chemical shifts are referenced to the TMS signal at 0 ppm.

-

For ¹H NMR, the signals are integrated, and coupling constants are measured.

IR Spectroscopy Protocol

Sample Preparation (Neat Liquid):

-

A drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

A second salt plate is carefully placed on top to create a thin liquid film between the plates.

Data Acquisition:

-

A background spectrum of the empty spectrometer is recorded to subtract atmospheric and instrumental interferences.

-

The prepared salt plates containing the sample are placed in the sample holder of the FTIR spectrometer.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Data Processing:

-

The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

-

The positions of the major absorption bands are identified and reported in cm⁻¹.

Visualization

The following diagram illustrates the logical relationship between the structural components of this compound and their corresponding spectroscopic signals.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of the Thiol Group in Ethyl 2-mercaptopropionate

Abstract: this compound is a versatile chemical intermediate whose utility is largely dictated by the reactivity of its thiol (-SH) functional group. This document provides a comprehensive technical overview of the thiol group's reactivity, focusing on its nucleophilic, redox, and radical-mediated transformations. Key physicochemical properties are summarized, and detailed experimental protocols for representative reactions are provided. This guide aims to serve as a foundational resource for researchers leveraging this compound in organic synthesis, materials science, and drug development.

Physicochemical Properties of this compound

The reactivity of the thiol group is intrinsically linked to the overall physicochemical properties of the molecule. A summary of these properties is presented below.

| Property | Value |

| Molecular Formula | C₅H₁₀O₂S |

| Molecular Weight | 134.20 g/mol [1][2] |

| Appearance | Colorless to pale yellow liquid[3][4][5] |

| Odor | Sulfurous, fruity on dilution[5][6] |

| Density | 1.031 g/mL at 25 °C[6][7][8] |

| Boiling Point | 40-41 °C at 1 mm Hg[6][8][9] |

| Refractive Index | n20/D 1.449[6][7][9] |

| pKa (Thiol Group) | 8.59 ± 0.10 (Predicted)[6][9] |

| CAS Number | 19788-49-9[1][6] |

Core Reactivity of the Thiol Group

The sulfur atom in the thiol group possesses lone pairs of electrons and the S-H bond is relatively weak and polarizable, making it the primary center of reactivity in the molecule. The reactivity can be broadly categorized into three main pathways: nucleophilic reactions, oxidation-reduction (redox) chemistry, and radical reactions.

Nucleophilicity and Michael Addition

The thiol group is weakly acidic and can be deprotonated by a base to form the corresponding thiolate anion (RS⁻). This thiolate is a potent nucleophile, significantly more so than the protonated thiol.[10] This property is central to its participation in nucleophilic substitution and addition reactions.

One of the most important reactions leveraging this nucleophilicity is the Michael addition , or conjugate addition, to α,β-unsaturated carbonyl compounds.[10][11] The thiolate anion readily attacks the β-carbon of the unsaturated system, leading to the formation of a new carbon-sulfur bond. This reaction is highly efficient and is a cornerstone of "click" chemistry.[12]

The general mechanism involves the deprotonation of the thiol to form the reactive thiolate, which then attacks the enone.

References

- 1. This compound | C5H10O2S | CID 519709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. CAS 19788-49-9: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 19788-49-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound CAS#: 19788-49-9 [m.chemicalbook.com]

- 6. This compound | 19788-49-9 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. This compound, 98% | CAS 19788-49-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. chembk.com [chembk.com]

- 10. benchchem.com [benchchem.com]

- 11. atamankimya.com [atamankimya.com]

- 12. Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Nucleophilic Substitution Reactions of Ethyl 2-Mercaptopropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-mercaptopropionate is a versatile sulfur-containing organic compound that serves as a valuable nucleophile in a variety of chemical transformations. Its thiol group provides a reactive site for the formation of new carbon-sulfur bonds, a common structural motif in numerous pharmaceuticals, agrochemicals, and materials. This technical guide provides a comprehensive overview of the core nucleophilic substitution reactions of this compound, including SN2 reactions with alkyl halides, Michael additions to α,β-unsaturated systems, and ring-opening reactions of epoxides. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its application in research and development.

Core Nucleophilic Substitution Reactions

The lone pair of electrons on the sulfur atom of this compound makes it a potent nucleophile, readily participating in reactions with a wide range of electrophiles. The reactivity of the thiol group can be further enhanced by deprotonation with a base to form the more nucleophilic thiolate anion.

SN2 Reaction with Alkyl Halides

The reaction of this compound with alkyl halides proceeds via a bimolecular nucleophilic substitution (SN2) mechanism to afford the corresponding thioethers. This reaction is fundamental for the construction of carbon-sulfur bonds.

Reaction Scheme:

Caption: General workflow for the SN2 reaction of this compound.

Experimental Protocol: Synthesis of Ethyl 2-(benzylthio)propionate

A general procedure for the S-alkylation of a thiol with an alkyl halide is as follows:

-

Thiolate Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF) or acetone, a base (1.1-1.5 eq) like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes to an hour to ensure complete formation of the thiolate.

-

Nucleophilic Attack: A solution of the alkyl halide (e.g., benzyl (B1604629) bromide, 1.0 eq) in the same anhydrous solvent is then added dropwise to the thiolate solution at 0 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a period of 2 to 24 hours, with the progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the pure thioether.

| Electrophile | Base | Solvent | Time (h) | Yield (%) | Reference |

| Benzyl Bromide | K₂CO₃ | DMF | 4 | 92 | Fictional Example |

| Ethyl Iodide | NaH | THF | 2 | 88 | Fictitious Data |

| 1-Bromobutane | Et₃N | Acetonitrile | 12 | 85 | Hypothetical |

Table 1: Summary of S-Alkylation Reactions of this compound (Illustrative Data)

Michael Addition to α,β-Unsaturated Carbonyl Compounds

This compound readily undergoes conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds and other Michael acceptors. This reaction is a powerful tool for the formation of carbon-sulfur bonds at the β-position of the acceptor.

Reaction Scheme:

Caption: General workflow for the Michael addition of this compound.

Experimental Protocol: Addition of this compound to Chalcone

The following is a representative protocol for the Michael addition of a thiol to an α,β-unsaturated ketone:

-

Reaction Setup: In a round-bottom flask, the α,β-unsaturated carbonyl compound (e.g., chalcone, 1.0 eq) is dissolved in a suitable solvent like ethanol (B145695) or dichloromethane.

-

Addition of Nucleophile and Catalyst: this compound (1.1-1.5 eq) is added to the solution, followed by a catalytic amount of a base such as triethylamine (B128534) (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1-0.2 eq).

-

Reaction Monitoring: The reaction is stirred at room temperature, and its progress is monitored by TLC. These reactions are often complete within a few hours.

-

Work-up and Purification: Once the starting material is consumed, the solvent is removed under reduced pressure. The residue is then purified directly by flash column chromatography on silica gel to afford the Michael adduct.

| Michael Acceptor | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Methyl Acrylate | Et₃N | Methanol | 2 | 95 | Hypothetical |

| Cyclohexenone | DBU | CH₂Cl₂ | 1 | 98 | Fictitious Data |

| Chalcone | Piperidine | Ethanol | 4 | 90 | Fictional Example |

Table 2: Summary of Michael Addition Reactions of this compound (Illustrative Data)

Nucleophilic Ring-Opening of Epoxides

Epoxides, being strained three-membered rings, are susceptible to ring-opening by nucleophiles. This compound can act as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring to yield a β-hydroxy thioether. This reaction can be catalyzed by either acid or base.

Reaction Scheme (Base-Catalyzed):

Caption: General workflow for the epoxide ring-opening by this compound.

Experimental Protocol: Ring-Opening of Styrene (B11656) Oxide

A general procedure for the base-catalyzed ring-opening of an epoxide with a thiol is as follows:

-

Thiolate Formation: this compound (1.2 eq) is dissolved in an anhydrous solvent like THF, and a strong base such as sodium hydride (1.2 eq) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes.

-

Epoxide Addition: The epoxide (e.g., styrene oxide, 1.0 eq) is added to the thiolate solution, and the reaction is stirred at room temperature or gently heated.

-

Reaction Monitoring: The reaction progress is monitored by TLC.

-

Work-up: After completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Under basic conditions, the nucleophilic attack typically occurs at the less sterically hindered carbon of the epoxide.

| Epoxide | Catalyst/Conditions | Solvent | Time (h) | Regioselectivity (attack at less substituted C) | Yield (%) | Reference |

| Propylene Oxide | NaH | THF | 6 | >95% | 85 | Fictitious Data |

| Styrene Oxide | Et₃N | Methanol | 12 | Major | 78 | Hypothetical |

| Cyclohexene Oxide | NaOH | H₂O/THF | 8 | N/A | 82 | Fictional Example |

Table 3: Summary of Epoxide Ring-Opening Reactions with this compound (Illustrative Data)

Applications in Drug Development and Material Science

The thioether derivatives of this compound are valuable intermediates in the synthesis of biologically active molecules and functional materials.

-

Pharmaceutical Synthesis: The carbon-sulfur bond is a key feature in many drugs. For instance, the mercaptopropionate moiety is found in ACE inhibitors like Captopril. The nucleophilic reactivity of this compound allows for its incorporation into complex molecular scaffolds during the drug discovery process.

-

Polymer and Materials Science: this compound and its derivatives are utilized in polymer chemistry, particularly in "thiol-ene" click reactions. This type of reaction is a powerful tool for polymer functionalization and the creation of well-defined network structures. The thiol group can add across a double bond, providing a highly efficient and orthogonal method for modifying polymer backbones or surfaces.

Experimental Workflow: Thiol-Ene Photopolymerization

The following diagram illustrates a typical workflow for a photoinitiated thiol-ene polymerization, a process where mercaptopropionate esters are often used.

Caption: A typical experimental workflow for thiol-ene "click" chemistry.

Conclusion

This compound is a highly valuable and versatile nucleophile in organic synthesis. Its participation in SN2, Michael addition, and epoxide ring-opening reactions provides efficient routes to a diverse array of thioether-containing molecules. The straightforward nature of these reactions, coupled with the utility of the resulting products in fields such as drug discovery and materials science, underscores the importance of this reagent in modern chemical research. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in various synthetic endeavors.

In-Depth Technical Guide: Synthesis and Characterization of Ethyl 2-mercaptopropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-mercaptopropionate, a key intermediate in various chemical and pharmaceutical applications. This document details the underlying chemical principles, experimental procedures, and analytical characterization of this compound.

Introduction

This compound (CAS No: 19788-49-9) is a sulfur-containing organic compound with the molecular formula C5H10O2S.[1][2] It is a colorless liquid with a characteristic sulfurous odor.[3][4] This compound serves as a versatile building block in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and specialty polymers. Its utility stems from the presence of two key functional groups: an ester and a thiol, which allow for a variety of chemical transformations.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fischer esterification of 2-mercaptopropionic acid with ethanol (B145695) in the presence of an acid catalyst.[5][6] This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.[7]

Reaction Scheme

The overall reaction is as follows:

Conclusion

This technical guide has outlined a representative procedure for the synthesis of this compound via Fischer esterification and detailed the key analytical techniques for its comprehensive characterization. The provided data and workflows offer a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate. Adherence to proper laboratory safety protocols is paramount during all experimental procedures.

References

- 1. This compound | C5H10O2S | CID 519709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: 19788-49-9 [m.chemicalbook.com]

- 4. This compound | 19788-49-9 [chemicalbook.com]

- 5. cerritos.edu [cerritos.edu]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Organosulfur chemistry of Ethyl 2-mercaptopropionate

An In-depth Technical Guide to the Organosulfur Chemistry of Ethyl 2-mercaptopropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its IUPAC name ethyl 2-sulfanylpropanoate, is an organosulfur compound featuring both a thiol (-SH) and an ethyl ester (-COOEt) functional group.[1] This bifunctionality makes it a versatile building block in organic synthesis and a compound of interest in various chemical industries.[2] In the realm of pharmaceutical and drug development, the thiol group is of particular importance due to its nucleophilic nature, its ability to form disulfide bonds, and its capacity to chelate metals.[3][4][5] This guide provides a comprehensive overview of the synthesis, reactivity, and experimental protocols related to the organosulfur chemistry of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its proper handling, storage, and use in experimental setups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O₂S | [6][7][8] |

| Molecular Weight | 134.20 g/mol | [1][6] |

| Appearance | Colorless to almost colorless clear liquid | [2][9] |

| Odor | Sulfurous, fruity on dilution | [9] |

| Density | 1.031 g/mL at 25 °C | [8][9] |

| Boiling Point | 40-41 °C at 1 mm Hg | [2][9] |

| Flash Point | 58.33 °C (137.00 °F) | [2] |

| Refractive Index (n²⁰/D) | 1.447 - 1.452 | [1][2] |

| Water Solubility | 7,947 mg/L at 25 °C (estimated) | [2] |

| logP (o/w) | 1.488 (estimated) | [2] |

| CAS Number | 19788-49-9 | [6][10] |

Table 2: Spectroscopic Data Summary

| Technique | Key Features and Observations | Reference(s) |

| ¹H NMR | Data available, shows characteristic peaks for ethyl and mercaptopropionate moieties. | [1] |

| ¹³C NMR | Data available. | [1] |

| Mass Spectrometry (GC-MS) | Spectra available for identification and analysis. | [1] |

| Infrared (IR) Spectroscopy | Spectra available, showing characteristic absorptions for S-H and C=O bonds. | [1] |

Synthesis of this compound

The synthesis of this compound typically involves the introduction of a thiol group onto an ethyl propionate (B1217596) backbone. A common and effective method is the nucleophilic substitution of a suitable leaving group at the α-position of ethyl propionate with a source of sulfhydryl ions.

General Synthesis Pathway

A plausible and widely used method for synthesizing α-mercapto esters is the reaction of an α-halo ester with a hydrosulfide (B80085) salt, such as sodium hydrosulfide (NaSH).

References

- 1. This compound | C5H10O2S | CID 519709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 19788-49-9 [thegoodscentscompany.com]

- 3. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. "Medicinal Thiols: Current Status and New Perspectives" by Annalise R. Pfaff, Justin Beltz et al. [scholarsmine.mst.edu]

- 6. scbt.com [scbt.com]

- 7. scent.vn [scent.vn]

- 8. chembk.com [chembk.com]

- 9. This compound | 19788-49-9 [chemicalbook.com]

- 10. This compound | 19788-49-9 | TCI AMERICA [tcichemicals.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of Ethyl 2-mercaptopropanoate

Introduction

Ethyl 2-mercaptopropanoate (CAS No: 19788-49-9) is a sulfur-containing carboxylic ester.[1][2] It is recognized for its characteristic sulfurous, fruity, and meaty odor profile.[3][4] This document provides a comprehensive overview of the key physical and chemical properties of Ethyl 2-mercaptopropanoate, along with generalized experimental methodologies for their determination. The information presented is intended to support research and development activities in the pharmaceutical, flavor, and fragrance industries.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of Ethyl 2-mercaptopropanoate are summarized in the table below. These properties are crucial for handling, storage, and application of the compound.

| Property | Value |

| Molecular Formula | C5H10O2S[4][5] |

| Molecular Weight | 134.20 g/mol [6][7] |

| Appearance | Colorless to almost colorless clear liquid[3][5] |

| Density | 1.031–1.043 g/mL at 20-25 °C[1][2][3][5] |

| Boiling Point | 40-41 °C at 1 mm Hg; 90 °C at 60 mmHg[3][5] |

| Refractive Index | 1.444–1.454 at 20 °C[3][5][6] |

| Flash Point | 58.33 °C (137 °F)[1][3] |

| Vapor Pressure | 1.38–1.97 mmHg at 25 °C[1][3][4] |

| Solubility | Soluble in alcohol; Water solubility is estimated at 7947 mg/L at 25 °C[3][4] |

| Odor | Sulfurous, meaty, with green onion notes[3] |

| Purity | Typically >97.0% (GC) |

Experimental Protocols for Property Determination

While specific experimental reports for Ethyl 2-mercaptopropanoate are not detailed in the provided results, the following are standard methodologies for determining the key physical properties of a liquid chemical such as this.

1. Determination of Boiling Point: The boiling point is typically determined by distillation. A sample of the liquid is heated in a distillation flask connected to a condenser. The temperature at which the liquid boils and its vapor condenses at a specific atmospheric or reduced pressure is recorded as the boiling point. For vacuum distillation, as indicated by the data (e.g., at 1 mm Hg), a vacuum pump is connected to the apparatus to lower the pressure.

2. Measurement of Density: A common method for determining the density of a liquid is by using a pycnometer or a digital density meter. The mass of a precisely known volume of the liquid is measured at a controlled temperature. The density is then calculated by dividing the mass by the volume.

3. Determination of Refractive Index: The refractive index is measured using a refractometer. A few drops of the liquid are placed on the prism of the instrument. Light is passed through the sample, and the angle of refraction is measured. This value is temperature-dependent, so the temperature (commonly 20°C) is controlled and reported with the refractive index.

4. Gas Chromatography (GC) for Purity Analysis: Gas chromatography is a standard technique to assess the purity of volatile compounds like Ethyl 2-mercaptopropanoate. A small amount of the sample is vaporized and injected into the gas chromatograph. The components of the sample are separated as they travel through a column. A detector records the amount of each component, and the purity is determined by the relative area of the main peak.

Logical Workflow for Physical Property Analysis

The following diagram illustrates a generalized workflow for the physical and chemical characterization of a liquid sample like Ethyl 2-mercaptopropanoate.

Caption: Workflow for Physical Property Determination.

References

Methodological & Application

Application Notes and Protocols: Ethyl 2-Mercaptopropionate as a Chain-Transfer Agent in Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing ethyl 2-mercaptopropionate as a chain-transfer agent (CTA) in radical polymerization. This document is intended to guide researchers in controlling polymer molecular weight and achieving narrow molecular weight distributions, which are critical parameters in the development of polymeric materials for various applications, including drug delivery systems.

Introduction

This compound is a thiol-based chain-transfer agent used to regulate the molecular weight of polymers synthesized via free-radical polymerization.[1][2] In a typical radical polymerization, the molecular weight of the resulting polymer can be difficult to control, often leading to high molecular weights and broad polydispersity. Chain-transfer agents, like this compound, introduce a competing reaction pathway that curtails the growth of propagating polymer chains and initiates new, shorter chains.[1] This process allows for the synthesis of polymers with predictable molecular weights and narrower molecular weight distributions (polydispersity index, PDI).[3] The general mechanism of chain transfer with a thiol-based agent is depicted below.

References

Application Notes and Protocols for Ethyl 2-mercaptopropionate in Emulsion Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Ethyl 2-mercaptopropionate as a chain transfer agent (CTA) in emulsion polymerization. This document is intended to guide researchers in controlling polymer molecular weight and polydispersity, which is crucial for the synthesis of polymers for various applications, including drug delivery systems.

Application Notes

Introduction to this compound as a Chain Transfer Agent

This compound is a thiol-containing compound that serves as a highly effective chain transfer agent in free-radical polymerization, including emulsion polymerization.[1][2] Its primary function is to control the molecular weight of the resulting polymers.[1][2] In emulsion polymerization, where high molecular weights are typically achieved due to the compartmentalization of radicals in polymer particles, the use of a CTA like this compound is essential for producing polymers with specific, lower molecular weights and narrower molecular weight distributions.[1][2]

Mechanism of Action

The mechanism of chain transfer involves the transfer of a hydrogen atom from the thiol group of this compound to the propagating polymer radical. This terminates the growth of the polymer chain and generates a new thiyl radical. This new radical can then initiate the polymerization of a new polymer chain. This process is repeated, leading to the formation of a larger number of shorter polymer chains, thus reducing the average molecular weight.

-

Step 1: Chain Transfer: A growing polymer chain radical (P•) reacts with this compound (R-SH). The polymer chain is terminated by abstracting the hydrogen atom from the thiol group.

-

Step 2: Re-initiation: The resulting thiyl radical (RS•) reacts with a monomer molecule (M), initiating the growth of a new polymer chain.

This mechanism allows for precise control over the final polymer's molecular weight, a critical parameter for applications such as drug delivery, where it can influence drug release kinetics and nanoparticle stability.

Applications in Drug Development

The ability to tailor polymer molecular weight is of paramount importance in the field of drug development. Emulsion polymerization is a key technique for producing polymer nanoparticles for drug delivery applications. By incorporating this compound, researchers can:

-

Control Nanoparticle Properties: The molecular weight of the constituent polymers influences the physicochemical properties of nanoparticles, such as their size, stability, and drug-loading capacity.

-

Tune Drug Release Profiles: The degradation rate and drug release kinetics of biodegradable polymer matrices are often dependent on the polymer's molecular weight.

-

Synthesize Functional Polymers: Thiol-ene click chemistry can be employed to create functionalized nanoparticles for targeted drug delivery.

Quantitative Data Summary

The concentration of this compound has a direct and predictable effect on the molecular weight of the resulting polymer. The following table provides an illustrative summary of the expected impact of varying concentrations of this compound on the molecular weight and polydispersity index (PDI) of a poly(methyl methacrylate-co-ethyl acrylate) copolymer synthesized via emulsion polymerization.

| Experiment | Monomer System | Initiator (Ammonium Persulfate) [mol%] | This compound [mol% relative to monomer] | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| 1 (Control) | MMA/EA (1:1) | 0.2 | 0 | ~500,000 | ~1,500,000 | ~3.0 |

| 2 | MMA/EA (1:1) | 0.2 | 0.5 | ~100,000 | ~200,000 | ~2.0 |

| 3 | MMA/EA (1:1) | 0.2 | 1.0 | ~50,000 | ~95,000 | ~1.9 |

| 4 | MMA/EA (1:1) | 0.2 | 2.0 | ~25,000 | ~45,000 | ~1.8 |

Note: The data in this table is illustrative and based on typical results observed in emulsion polymerization with thiol-based chain transfer agents. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Emulsion Polymerization of Methyl Methacrylate (MMA) and Ethyl Acrylate (EA) with Molecular Weight Control

This protocol describes a semi-batch emulsion polymerization process to synthesize a poly(methyl methacrylate-co-ethyl acrylate) copolymer with a controlled molecular weight using this compound.

Materials:

-

Methyl Methacrylate (MMA), inhibitor-free

-

Ethyl Acrylate (EA), inhibitor-free

-

Ammonium (B1175870) Persulfate (APS), initiator

-

Sodium Dodecyl Sulfate (SDS), emulsifier

-

This compound, chain transfer agent

-

Sodium Bicarbonate, buffer

-

Deionized Water

Equipment:

-

Jacketed glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and feeding pumps.

-

Temperature controller

-

Monomer and initiator feed vessels

Procedure:

-

Reactor Setup:

-

To the reactor, add 200g of deionized water, 2.0g of sodium dodecyl sulfate, and 0.5g of sodium bicarbonate.

-

Purge the reactor with nitrogen for 30 minutes to remove oxygen.

-

Heat the reactor to 80°C with continuous stirring (e.g., 200 rpm).

-

-

Preparation of Pre-emulsion:

-

In a separate vessel, prepare a pre-emulsion by mixing 100g of methyl methacrylate, 100g of ethyl acrylate, 50g of deionized water, 1.0g of sodium dodecyl sulfate, and the desired amount of this compound (refer to the table above for guidance).

-

Stir the mixture vigorously for 30 minutes.

-

-

Initiation:

-

Dissolve 0.4g of ammonium persulfate in 20g of deionized water.

-

Add 10% of this initiator solution to the reactor to create seed particles.

-

-

Feeding:

-

After 15 minutes of seed formation, begin the continuous feeding of the pre-emulsion and the remaining initiator solution into the reactor over a period of 3 hours.

-

-

Completion and Cooling:

-

After the feeding is complete, maintain the reactor temperature at 80°C for an additional hour to ensure high monomer conversion.

-

Cool the reactor to room temperature.

-

-

Characterization:

-

Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the resulting polymer using Gel Permeation Chromatography (GPC).

-

Measure the particle size and distribution using Dynamic Light Scattering (DLS).

-

Visualizations

Chain Transfer Mechanism

Caption: Mechanism of chain transfer using this compound.

Experimental Workflow for Emulsion Polymerization

References

Application Notes and Protocols for Ethyl 2-mercaptopropionate in Thiol-Ene Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-ene "click" chemistry has emerged as a robust and versatile tool for covalent bond formation, finding widespread application in polymer chemistry, materials science, bioconjugation, and drug development.[1] The reaction, which involves the addition of a thiol to an alkene ('ene'), is characterized by its high efficiency, rapid reaction rates, stereoselectivity, and tolerance to a wide range of functional groups.[2] Ethyl 2-mercaptopropionate is a readily available thiol that can be effectively employed in thiol-ene reactions for the synthesis of functionalized molecules and polymers.

This document provides detailed application notes and experimental protocols for the use of this compound in both photoinitiated radical thiol-ene reactions and base-catalyzed Michael addition reactions.

Core Principles: Reaction Mechanisms

The thiol-ene reaction can proceed via two primary mechanisms: a free-radical addition and a nucleophilic Michael addition.[2]

-

Radical-Mediated Thiol-Ene Reaction: This pathway is typically initiated by UV light in the presence of a photoinitiator. The photoinitiator generates free radicals that abstract a hydrogen atom from the thiol (this compound), forming a thiyl radical. This thiyl radical then adds across the double bond of an alkene, resulting in an anti-Markovnikov addition product.[3] This process is a chain reaction that propagates until termination.

-

Base-Catalyzed Thiol-Ene (Michael Addition): In the presence of a base, the thiol is deprotonated to form a more nucleophilic thiolate anion. This anion then attacks an electron-deficient alkene (e.g., an acrylate (B77674) or maleimide) in a conjugate addition fashion.[4] This reaction is highly efficient for specific types of 'enes' and does not require an initiator.

Data Presentation: Reaction Parameters

The following tables summarize typical reaction conditions for thiol-ene reactions, drawn from examples using thiols structurally similar to this compound, which can serve as a starting point for optimization.

Table 1: Photoinitiated Radical Thiol-Ene Reaction Conditions

| Thiol Compound | 'Ene' Compound | Photoinitiator (mol%) | Solvent | Irradiation Time (h) | Yield (%) | Reference |

| Thioglycolic acid | ProDOT-ene | 0.1 wt% DMPA | Methanol | 1 | 78 | [5] |

| Thioglycerol | ProDOT-ene | 0.1 wt% DMPA | Methanol | 1 | 65 | [5] |

| 2-Ethylhexanethiol | ProDOT-ene | 0.1 wt% DMPA | None (neat) | 1 | 74 | [5] |

| Methyl 3-mercaptopropionate | 1,2-polybutadiene | Not specified | Tetrahydrofuran | Not specified | Up to 85% functionalization | [6] |

ProDOT-ene: 3,4-propylenedioxythiophene (B118826) with an alkene side chain; DMPA: 2,2-dimethoxy-2-phenylacetophenone

Table 2: Base-Catalyzed Thiol-Ene (Michael Addition) Reaction Conditions

| Thiol Compound | 'Ene' Compound | Base Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Trimethylolpropane (B17298) tris(3-mercaptopropionate) | Trimethylolpropane ethoxylate triacrylate | Diethylamine | None (neat) | Not specified | Not specified | [4] |

| Polymer with dihydrolipoic acid pendent groups | Acrylate-tethering camptothecin | Not specified | Not specified | Not specified | 95 | [7] |

| Ethoxylated trimethylolpropane tri-3-mercaptopropionate | Poly(ethylene glycol) diacrylate | - | 0.1 M PBS | < 2 min (gelation) | Not applicable |

Experimental Protocols

Safety Precautions: this compound, like other thiols, has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.

Protocol 1: Photoinitiated Radical Thiol-Ene Reaction

This protocol describes a general procedure for the UV-initiated reaction between this compound and a generic alkene (e.g., 1-octene).

Materials:

-

This compound

-

1-Octene (or other suitable alkene)

-

2,2-dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator

-

Anhydrous solvent (e.g., methanol, THF, or solvent-free)

-

Reaction vessel (e.g., quartz tube or vial)

-

UV lamp (e.g., 365 nm)

-

Nitrogen or argon source

Procedure:

-

In a suitable reaction vessel, dissolve this compound (1.0 eq) and the alkene (1.1 eq) in a minimal amount of anhydrous solvent if necessary. For many thiol-ene reactions, solvent-free conditions are feasible.[5]

-

Add the photoinitiator, DMPA (0.1-1.0 mol% relative to the thiol).

-

Seal the reaction vessel and degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

-

Place the reaction vessel under a UV lamp at a specified distance and irradiate for the desired time (e.g., 1 hour).[1][5] The reaction progress can be monitored by techniques such as TLC, GC-MS, or NMR spectroscopy.

-

Upon completion, if a solvent was used, remove it under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) gradient) to remove unreacted starting materials and the photoinitiator.

Protocol 2: Base-Catalyzed Thiol-Ene (Michael Addition) Reaction

This protocol outlines a general procedure for the base-catalyzed Michael addition of this compound to an electron-deficient alkene, such as an acrylate (e.g., ethyl acrylate).

Materials:

-

This compound

-

Ethyl acrylate (or other suitable activated alkene)

-

Base catalyst (e.g., triethylamine, DBU, or diethylamine)

-

Anhydrous solvent (e.g., THF, dichloromethane, or solvent-free)

-

Reaction vessel

-

Nitrogen or argon atmosphere

Procedure:

-

To a reaction vessel under a nitrogen or argon atmosphere, add this compound (1.0 eq) and the activated alkene (1.0-1.1 eq), dissolved in an anhydrous solvent if necessary.

-

Add the base catalyst (e.g., 5-10 mol%) to the stirred solution. The reaction is often exothermic, and cooling may be required for larger-scale reactions.

-

Stir the reaction at room temperature. The reaction progress can be monitored by TLC, NMR, or IR spectroscopy (disappearance of the S-H stretch around 2550 cm⁻¹). These reactions are often rapid, with significant conversion occurring within minutes to a few hours.

-

Once the reaction is complete, quench the reaction by adding a mild acid (e.g., saturated aqueous ammonium (B1175870) chloride solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography if necessary.

Mandatory Visualizations

Caption: Radical-mediated thiol-ene reaction mechanism.

Caption: Base-catalyzed thiol-ene (Michael Addition) mechanism.

Caption: Generalized experimental workflow for thiol-ene reactions.

References

- 1. researchgate.net [researchgate.net]

- 2. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. Fabrication and characterization of thiol-triacrylate polymer via Michael addition reaction for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]